molecular formula C11H19ClO2 B8817779 (-)-Menthyl chloroformate

(-)-Menthyl chloroformate

Cat. No.: B8817779
M. Wt: 218.72 g/mol
InChI Key: KIUPCUCGVCGPPA-UHFFFAOYSA-N
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Description

(-)-Menthyl chloroformate (MCF), with the molecular formula $ \text{C}{11}\text{H}{19}\text{ClO}_2 $, is a chiral reagent derived from (-)-menthol. Its structure features a bulky menthyl group, which imparts significant steric and stereochemical properties, making it a pivotal tool in enantiomeric resolution and asymmetric synthesis . MCF is widely utilized to convert racemic mixtures of amines, alcohols, or thiols into diastereomeric derivatives, which can then be separated via chromatographic methods (e.g., HPLC, GC) . This reagent is commercially available and reacts efficiently under mild conditions (e.g., in toluene with triethylamine), enabling rapid derivatization without racemization . Applications span pharmaceuticals (e.g., β-blockers, opioids), agrochemicals, and materials science, particularly for synthesizing enantiopure compounds .

Q & A

Basic Research Questions

Q. What is the role of (-)-menthyl chloroformate in enantiomeric resolution, and how is it applied in HPLC method development?

this compound is a chiral derivatizing agent used to convert enantiomers into diastereomers, enabling separation via reversed-phase HPLC. For example, it reacts with amino acids or β-blockers (e.g., metoprolol, nadolol) to form stable diastereomeric derivatives, which can be resolved using conventional C18 columns and methanol/water mobile phases . Key steps include:

  • Dissolving analytes in aqueous methanol/ethanol.
  • Derivatization at room temperature for 10–30 minutes.
  • Extraction into chloroform for GC-FID analysis or direct HPLC injection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is moisture-sensitive and reacts violently with water, releasing toxic hydrogen chloride gas. Essential precautions include:

  • Using anhydrous solvents and inert atmospheres (e.g., nitrogen).
  • Wearing PPE: chemical-resistant gloves, goggles, and ABEK respirators.
  • Storing at 4°C in sealed containers away from strong acids/bases, oxidizing agents, and alcohols .

Q. What physicochemical properties of this compound influence its reactivity and stability?

Key properties include:

  • Boiling point : 70°C, requiring low-temperature reactions to prevent decomposition.
  • Optical purity : ≥99% (GLC), ensuring high enantioselectivity in derivatization.
  • Solubility : Miscible with methanol, ethanol, and chloroform but hydrolyzes in aqueous media .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated derivatization of polar analytes?

Optimization involves:

  • Solvent selection : Aqueous methanol (pH 4–6) minimizes hydrolysis while maintaining solubility.
  • Temperature control : Room temperature (20–25°C) balances reaction speed and stability.
  • Molar ratios : A 2:1 excess of this compound ensures complete derivatization, verified via TLC or LC-MS .

Q. What are the advantages and limitations of using this compound in GC-FID vs. HPLC-UV for chiral analysis?

  • GC-FID : Requires volatile derivatives (e.g., methyl/ethyl esters). (-)-Menthyl derivatives enhance volatility but may require trimethylsilylation for polar analytes.
  • HPLC-UV : Offers better resolution for non-volatile or thermally labile compounds (e.g., nadolol diastereomers). However, method validation must address potential racemization during derivatization .

Q. How can researchers address low diastereomeric excess (de) when using this compound?

Low de often stems from:

  • Steric hindrance : Bulky analytes (e.g., tricyclic antidepressants) may require longer reaction times (≥1 hour).
  • Impurities : Use HPLC-grade solvents and silica gel filtration to remove residual acids/alcohols.
  • Column selection : JAIGEL-ODS-BP-L columns improve resolution for complex mixtures .

Q. What toxicological data from related chloroformates can inform risk assessments for this compound?

While specific data are limited, methyl/ethyl chloroformates exhibit:

  • Acute toxicity : LC50 (rat, 1-hr) = 88–103 ppm, causing respiratory failure.
  • Dermal hazards : Corrosive burns at ≥5% concentration. Mitigation strategies include fume hood use, real-time air monitoring, and emergency showers .

Q. How should researchers validate analytical methods using this compound to meet ICH guidelines?

Validation requires:

  • Specificity : Baseline separation of diastereomers (resolution ≥1.5).
  • Linearity : R² ≥0.99 over 50–150% of the target concentration.
  • Accuracy/Precision : ≤2% RSD for intra/inter-day assays.
  • Robustness : Testing pH (±0.5), temperature (±5°C), and mobile phase composition (±2%) .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Functional Differences

The table below summarizes key properties of (-)-menthyl chloroformate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Primary Applications
This compound $ \text{C}{11}\text{H}{19}\text{ClO}_2 $ 218.72 Chiral menthyl group; high steric hindrance; enantioselective derivatization Enantiomer separation (β-blockers, opioids, THIQs); asymmetric synthesis
Methyl chloroformate $ \text{C}2\text{H}3\text{ClO}_2 $ 94.49 Volatile, toxic; hydrolyzes to CO$_2$, HCl, methanol Profiling volatile phytohormones; industrial acylations
Phenyl chloroformate $ \text{C}7\text{H}5\text{ClO}_2 $ 156.57 Aromatic ring; stable under solvolysis Solvolysis studies; polymer chemistry
Cyclopentyl chloroformate $ \text{C}6\text{H}9\text{ClO}_2 $ 148.59 Cyclic structure; moderate reactivity API synthesis; agrochemical intermediates

Reactivity and Selectivity

  • This compound : Reacts selectively with primary/secondary amines and hydroxyl groups to form stable carbamates or carbonates. Its chiral menthyl group ensures diastereomers exhibit distinct chromatographic retention times (>99% enantiomeric excess achievable) .
  • Methyl chloroformate: Highly reactive but non-selective; prone to hydrolysis and decomposition (toxic byproducts: HCl, CO$_2$). Used for rapid derivatization of volatile analytes .
  • Phenyl chloroformate : Exhibits stability in solvolysis reactions (e.g., Grunwald-Winstein studies), with a solvolysis mechanism similar to isopropenyl chloroformate ($ r = 0.95 $) .

Limitations and Challenges

  • This compound : Requires stoichiometric excess (30× molar) for complete derivatization; hydrolysis of diastereomers (e.g., LiAlH$_4$) needed to recover enantiopure products .
  • Methyl chloroformate : Toxicity limits laboratory use; unsuitable for chiral separations due to lack of stereochemical control .
  • Phenyl chloroformate: Limited utility in enantiomer resolution; primarily used in mechanistic studies .

Research Findings

  • Efficiency in Opioid Analysis : (-)-MCF-derivatized fentanyl analogs show enhanced GC-MS detection sensitivity compared to underivatized opioids (limit of detection <1 ng/mL) .
  • Solvolysis Comparison : Phenyl chloroformate’s solvolysis rate correlates strongly with isopropenyl chloroformate ($ r^2 = 0.991 $), unlike methyl chloroformate, which decomposes unpredictably .
  • Scalability : Cyclopentyl chloroformate is preferred for industrial-scale API synthesis due to lower cost and moderate reactivity, whereas (-)-MCF is reserved for high-value enantiopure pharmaceuticals .

Preparation Methods

Traditional Batch Synthesis Using Triphosgene

The most widely documented method involves reacting L-menthol with triphosgene (bis(trichloromethyl) carbonate) in an inert solvent. Key steps include:

Reagents and Conditions

  • L-Menthol : 1 equivalent (0.18 mol)

  • Triphosgene : 0.41 equivalents (0.074 mol)

  • Base : Pyridine (1.5 equivalents)

  • Solvent : Toluene

  • Temperature : 0°C (initial), progressing to room temperature

  • Atmosphere : Argon or nitrogen .

Procedure

  • A solution of pyridine in toluene is added dropwise to triphosgene in toluene at 0°C.

  • L-Menthol in toluene is introduced slowly, followed by stirring for 15 hours at room temperature.

  • The mixture is quenched with water, extracted with toluene, and dried over Na₂SO₄.

  • Solvent removal under vacuum yields this compound as a colorless oil (100% yield) .

Advantages

  • High yield (quantitative conversion).

  • Uses cost-effective reagents.

Limitations

  • Prolonged reaction time (15 hours).

  • Requires careful handling of toxic triphosgene.

Continuous Flow Reactor Synthesis

A patent by WO2018016377A1 describes a scalable continuous flow method, optimizing reaction efficiency and safety:

Reagents and Conditions

  • L-Menthol : 1 equivalent

  • Triphosgene : 0.33 equivalents

  • Base : Tributylamine (1.2 equivalents)

  • Solvent : Toluene

  • Residence Time : 1 minute

  • Temperature : 30°C .

Procedure

  • Solutions of triphosgene (Solution A) and tributylamine/menthol (Solution B) are prepared in toluene.

  • Both solutions are pumped into a T-shaped mixer (2 mm inner diameter) at 2 mL/min.

  • The reaction occurs in a PTFE retention line (30°C) for 1 minute.

  • The output is quenched with phosphoric acid, yielding 99% pure product .

Advantages

  • Near-quantitative yield (99%).

  • Minimized phosgene exposure due to rapid mixing and short residence time.

  • Suitable for industrial-scale production.

Limitations

  • Requires specialized flow chemistry equipment.

Comparative Analysis of Methods

Parameter Batch (Triphosgene) Flow Reactor Photochemical
Yield 100% 99% Moderate
Reaction Time 15 hours1 minuteHours
Scalability Lab-scaleIndustrialLab-scale
Safety ModerateHighHigh
Cost LowModerateHigh

Key Findings

  • The flow reactor method excels in safety and scalability, making it ideal for pharmaceutical manufacturing .

  • Photochemical synthesis offers a "greener" alternative but lacks efficiency for large-scale applications .

  • Traditional batch synthesis remains prevalent in academic settings due to simplicity .

Applications Influencing Synthesis Design

The demand for high enantiomeric purity in pharmaceuticals drives optimization of this compound synthesis:

  • Chiral Derivatization : Used to resolve β-blockers (e.g., metoprolol) via HPLC . Requires >99% purity to prevent racemization .

  • Industrial Requirements : Continuous flow methods align with Good Manufacturing Practice (GMP) standards for API production .

Properties

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) carbonochloridate

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3

InChI Key

KIUPCUCGVCGPPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
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